N-(2-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-N-methylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(2,5-Difluorophenyl)thiourea” is a laboratory chemical . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .
Molecular Structure Analysis
The molecular structure of a similar compound, “N-(2,5-Difluorophenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3 (2H)-yl]acetamide”, has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, “N-(2,5-Difluorophenyl)thiourea”, have been reported. It is a solid crystalline substance that is white and odorless .Scientific Research Applications
Chemical Synthesis and Reactivity
N-(2-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-N-methylmethanesulfonamide is a compound that, due to its complex structure, is of interest in the field of organic chemistry, particularly in the synthesis of sulfonamide derivatives. Studies demonstrate the high reactivity of sulfonamide-based compounds in chemical syntheses, such as the formation of highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines, showcasing their potential in the alkylation of various organic substrates (Aizina et al., 2012). Moreover, reactions involving N-sulfonylalkylamines with ynamines highlight the formation of novel S,N-heterocycles, underscoring the utility of sulfonamide compounds in generating structurally diverse heterocyclic compounds (Tornus et al., 1995).
Chemoselectivity and Reactivity Modulation
The synthesis and application of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides from related sulfonamide compounds have been explored to develop N-acylation reagents that exhibit good chemoselectivity, indicating the significance of structural manipulation in enhancing the reactivity and selectivity of sulfonamide-based compounds in organic synthesis (Kondo et al., 2000).
Buffer Interactions and Solubility Studies
Investigations into buffer interactions and solubility dynamics, such as studies on Tris(hydroxymethyl)aminomethane and related buffers, provide insight into the physicochemical properties of sulfonamide compounds. These studies are crucial for understanding the solubility and transfer free energies of such compounds in mixed solvent systems, which is vital for their application in various scientific and industrial processes (Taha & Lee, 2010).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[2-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]-N-methylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O3S2/c1-18(24(2,21)22)10-15(20)19-6-5-14(23-8-7-19)12-9-11(16)3-4-13(12)17/h3-4,9,14H,5-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COLMFEJLFNKYAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCC(SCC1)C2=C(C=CC(=C2)F)F)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-N-methylmethanesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.